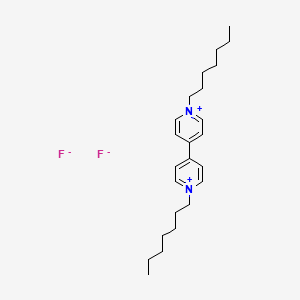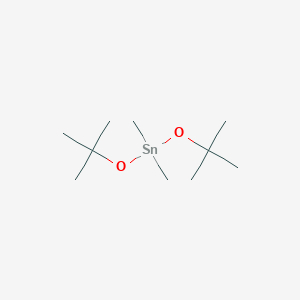
Di-tert-butoxy(dimethyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-tert-butoxy(dimethyl)stannane is an organotin compound characterized by the presence of two tert-butoxy groups and two methyl groups attached to a tin atom. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. This compound is particularly notable for its use as a reagent in various chemical reactions due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
Di-tert-butoxy(dimethyl)stannane can be synthesized through several methods. One common approach involves the reaction of dimethyltin dichloride with tert-butyl alcohol in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization helps achieve the desired product quality and consistency. Safety measures are crucial due to the potential toxicity and reactivity of organotin compounds.
化学反応の分析
Types of Reactions
Di-tert-butoxy(dimethyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other organotin derivatives.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The tert-butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organolithium compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various organotin oxides, halides, and other derivatives, which are valuable intermediates in organic synthesis and materials science.
科学的研究の応用
Di-tert-butoxy(dimethyl)stannane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds and as a catalyst in polymerization reactions.
Biology: Organotin compounds, including this compound, are studied for their potential biological activity and toxicity, which is relevant in environmental and toxicological research.
Medicine: Research into the medicinal applications of organotin compounds explores their potential as anticancer and antimicrobial agents.
Industry: The compound is used in the production of advanced materials, including coatings, plastics, and electronic components.
作用機序
The mechanism by which di-tert-butoxy(dimethyl)stannane exerts its effects involves the formation of reactive intermediates, such as tin-centered radicals, during chemical reactions. These intermediates can interact with various molecular targets, facilitating bond formation and cleavage. The pathways involved often depend on the specific reaction conditions and the nature of the reagents used.
類似化合物との比較
Similar Compounds
Di-tert-butyl peroxide: An organic peroxide used as a radical initiator in polymerization reactions.
Dimethyltin dichloride: A precursor in the synthesis of various organotin compounds.
Tributyltin hydride: Commonly used in organic synthesis for radical reactions.
Uniqueness
Di-tert-butoxy(dimethyl)stannane is unique due to its combination of tert-butoxy and dimethyl groups, which confer specific reactivity and stability properties. This makes it particularly useful in reactions requiring precise control over radical formation and propagation.
特性
CAS番号 |
59061-48-2 |
|---|---|
分子式 |
C10H24O2Sn |
分子量 |
295.01 g/mol |
IUPAC名 |
dimethyl-bis[(2-methylpropan-2-yl)oxy]stannane |
InChI |
InChI=1S/2C4H9O.2CH3.Sn/c2*1-4(2,3)5;;;/h2*1-3H3;2*1H3;/q2*-1;;;+2 |
InChIキー |
MOPCUOXOCCDXEE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)O[Sn](C)(C)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


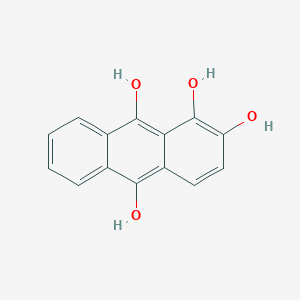
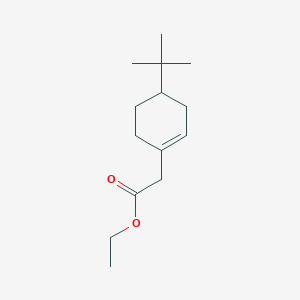
![2-Naphthalenecarboxamide, N,N'-1,5-naphthalenediylbis[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-](/img/structure/B14627402.png)
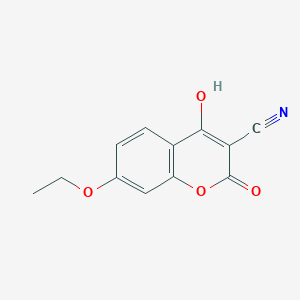
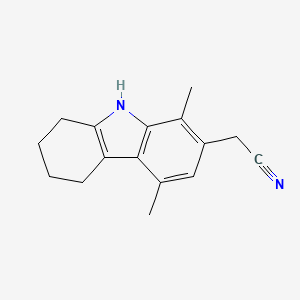
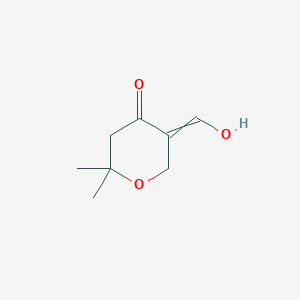
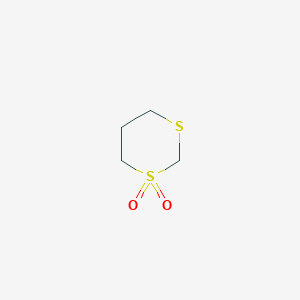
![N-[2-(4-Chlorophenoxy)phenyl]-1,1-difluoromethanesulfonamide](/img/structure/B14627438.png)
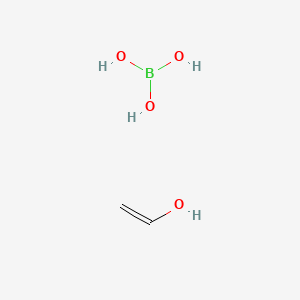

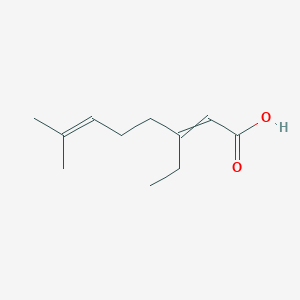
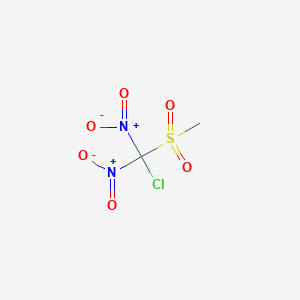
![3-[(Morpholin-4-yl)methyl]oxolan-2-one](/img/structure/B14627466.png)
